molecular formula C16H24N4O2 B11360076 1,3-dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one

1,3-dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B11360076
M. Wt: 304.39 g/mol
InChI Key: HXTAEICWENAHHH-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a morpholine group, which is a common motif in pharmaceuticals due to its ability to enhance the solubility and bioavailability of drugs.

Preparation Methods

The synthesis of 1,3-DIMETHYL-5-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

    Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1,3-DIMETHYL-5-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-DIMETHYL-5-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The morpholine group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The benzodiazole core interacts with various receptors and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds to 1,3-DIMETHYL-5-({[2-(MORPHOLIN-4-YL)ETHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE include other benzodiazole derivatives and morpholine-containing compounds. These compounds share similar structural features but may differ in their specific biological activities and applications. The unique combination of the benzodiazole core and the morpholine group in this compound provides it with distinct properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

1,3-dimethyl-5-[(2-morpholin-4-ylethylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C16H24N4O2/c1-18-14-4-3-13(11-15(14)19(2)16(18)21)12-17-5-6-20-7-9-22-10-8-20/h3-4,11,17H,5-10,12H2,1-2H3

InChI Key

HXTAEICWENAHHH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCN3CCOCC3)N(C1=O)C

Origin of Product

United States

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